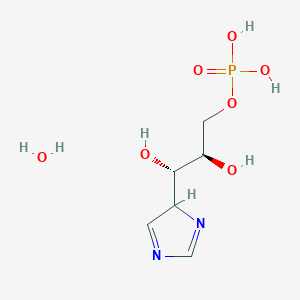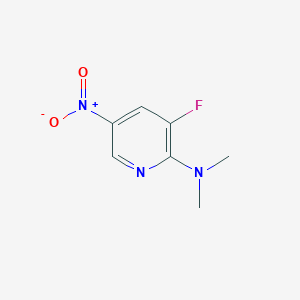
3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C7H8FN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, nitro, and dimethylamine groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine can be achieved through several methodsThe nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring .
. This method provides high yields and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and amination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: Formation of 3-fluoro-N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 3-fluoro-N,N-dimethyl-5-aminopyridin-2-amine.
Scientific Research Applications
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The dimethylamine group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the fluorine atom.
N,5-Dimethyl-3-nitropyridin-2-amine: Similar structure but with different substitution patterns.
Uniqueness
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8FN3O2 |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8FN3O2/c1-10(2)7-6(8)3-5(4-9-7)11(12)13/h3-4H,1-2H3 |
InChI Key |
WOXBNYZMCQGRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


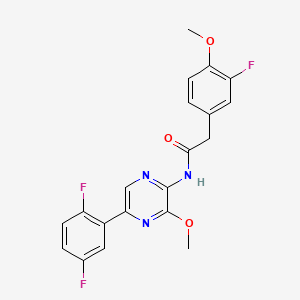
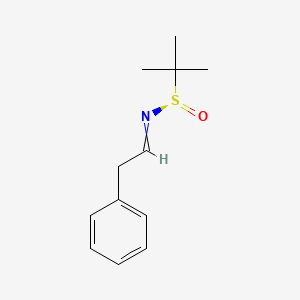
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
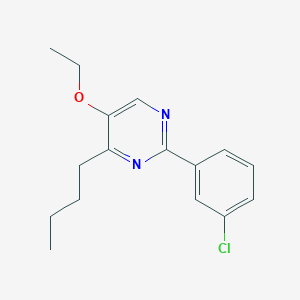
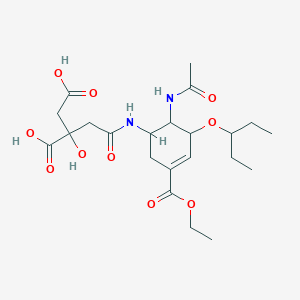
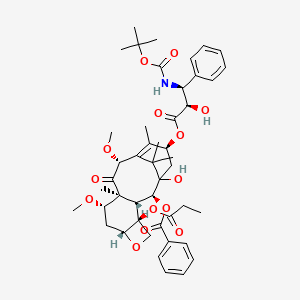
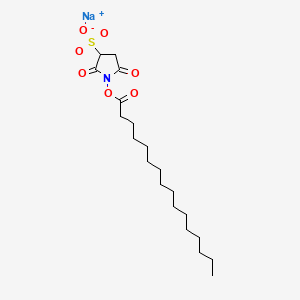


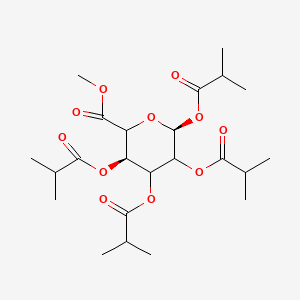
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
